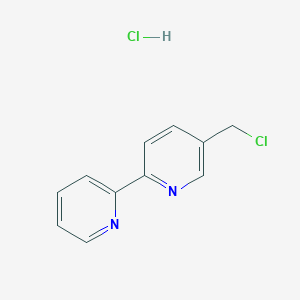

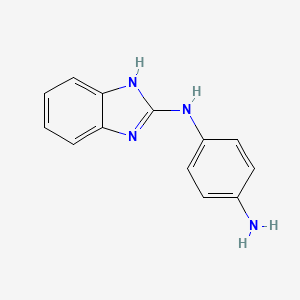

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine

Descripción general

Descripción

Benzimidazole derivatives are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

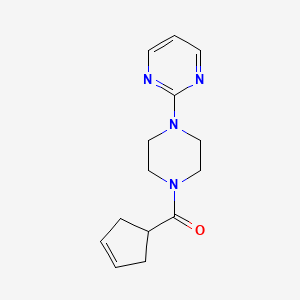

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .Molecular Structure Analysis

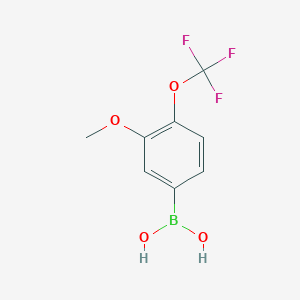

The benzimidazole core is planar and can form hydrogen bonds, leading to a three-dimensional arrangement . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis

Benzimidazole derivatives decompose slowly on contact with bases . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Physical And Chemical Properties Analysis

Benzimidazole derivatives are typically solid at room temperature . They have low solubility in water and negligible vapor pressure at 20°C .Aplicaciones Científicas De Investigación

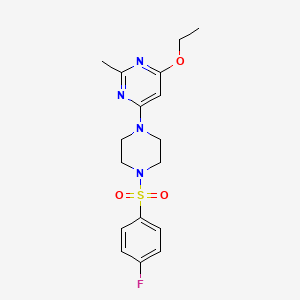

Allosteric Activators of Human Glucokinase

N-benzimidazol-2yl benzamide analogues, which include “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine”, have been used as allosteric activators of human glucokinase . These compounds have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Among the derivatives synthesized, some strongly increased the catalytic action of glucokinase .

Anticancer Agents

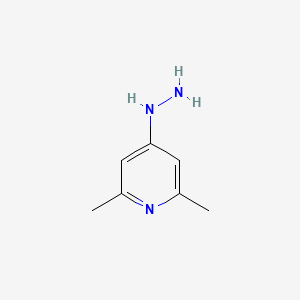

Benzimidazole derivatives, including “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine”, have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to significantly influence the anticancer activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Hypoglycemic Agents

N-benzimidazol-2yl benzamide analogues have been used in the design of newer effective hypoglycemic agents . These agents have a distinct mechanism of action at the molecular level and could be used as a single drug with improved safety .

Molecular Docking Studies

“N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” and its analogues have been used in molecular docking studies . These studies predict the bonding interactions of these derivatives with the residues in the allosteric site of glucokinase protein .

Synthesis of Benzimidazole Derivatives

“N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” is used in the synthesis of benzimidazole derivatives . These derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes .

Bioactivity Studies

The effect of substituent groups in the structure of “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” on the bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 has been studied .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKVVJXYEASQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327886 | |

| Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

133929-18-7 | |

| Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)

![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)

![N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2644011.png)

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)

![2-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2644016.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)